molecular formula C6H8O2 B6237155 4-methoxycyclopent-2-en-1-one CAS No. 61322-97-2

4-methoxycyclopent-2-en-1-one

Cat. No. B6237155
CAS RN: 61322-97-2
M. Wt: 112.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

MCPO can be synthesized from 2,3-dimethoxy-1,3-butadiene through a Diels-Alder reaction with maleic anhydride, followed by acid-catalyzed dehydration. The resulting MCPO can be purified by distillation, extraction, or chromatography.


Molecular Structure Analysis

The molecular structure of MCPO includes a five-membered cyclopentenone ring with a methoxy substituent at the second carbon.


Chemical Reactions Analysis

While specific chemical reactions involving MCPO are not detailed in the search results, it’s worth noting that the study of chemical reactions often involves the use of various analytical tools, including electroanalytical tools for studying reaction mechanisms .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methoxycyclopent-2-en-1-one can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "4-methoxycyclopent-2-en-1-ol", "Sodium hydride", "Methyl iodide", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Deprotonation of 4-methoxycyclopent-2-en-1-ol using sodium hydride in THF to form the corresponding alkoxide intermediate.", "Step 2: Alkylation of the alkoxide intermediate with methyl iodide to form the methyl ether intermediate.", "Step 3: Conversion of the methyl ether intermediate to the corresponding ketone using acetic anhydride and sulfuric acid as catalysts.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with dichloromethane.", "Step 5: Drying of the organic layer with anhydrous sodium sulfate and concentration of the product.", "Step 6: Purification of the product by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and hexanes as the mobile phase.", "Step 7: Recrystallization of the purified product from a mixture of dichloromethane and hexanes to obtain the final product, 4-methoxycyclopent-2-en-1-one." ] }

CAS RN

61322-97-2

Product Name

4-methoxycyclopent-2-en-1-one

Molecular Formula

C6H8O2

Molecular Weight

112.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.